
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol: is a complex organic compound characterized by the presence of four diphenylphosphoryl groups attached to an octane-1,8-diol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol typically involves the reaction of octane-1,8-diol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of octane-1,8-dione or octane-1,8-dial.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted octane-1,8-diol derivatives.
科学的研究の応用
Chemistry: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of phosphoryl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its phosphoryl groups can be modified to enhance the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of high-performance polymers and as an additive in lubricants and coatings to improve their thermal stability and resistance to oxidation.
作用機序
The mechanism by which 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol exerts its effects is primarily through its phosphoryl groups. These groups can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds or coordinating with metal ions. The compound’s octane-1,8-diol backbone provides structural rigidity, allowing for precise spatial orientation of the phosphoryl groups, which is crucial for its biological activity.
類似化合物との比較
- 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol
- 1,1,9,9-Tetrakis(diphenylphosphoryl)nonane-1,9-diol
Comparison: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is unique due to its specific chain length and the positioning of the phosphoryl groups. Compared to 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol, the octane derivative has a longer carbon chain, which can influence its physical properties and reactivity. The nonane derivative, on the other hand, has an even longer chain, which may affect its solubility and interaction with other molecules.
特性
CAS番号 |
89243-89-0 |
|---|---|
分子式 |
C56H54O6P4 |
分子量 |
946.9 g/mol |
IUPAC名 |
1,1,8,8-tetrakis(diphenylphosphoryl)octane-1,8-diol |
InChI |
InChI=1S/C56H54O6P4/c57-55(63(59,47-29-11-3-12-30-47)48-31-13-4-14-32-48,64(60,49-33-15-5-16-34-49)50-35-17-6-18-36-50)45-27-1-2-28-46-56(58,65(61,51-37-19-7-20-38-51)52-39-21-8-22-40-52)66(62,53-41-23-9-24-42-53)54-43-25-10-26-44-54/h3-26,29-44,57-58H,1-2,27-28,45-46H2 |
InChIキー |
KBBKJNDMTYICHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCCCC(O)(P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(O)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


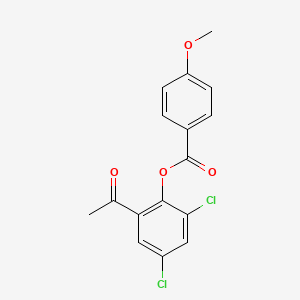
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
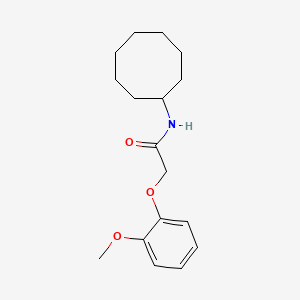
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)

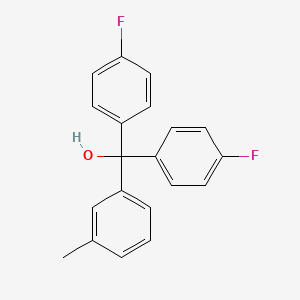
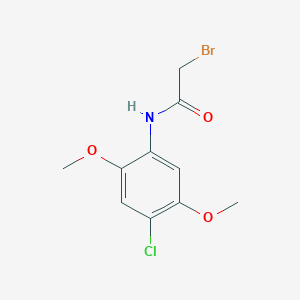

![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
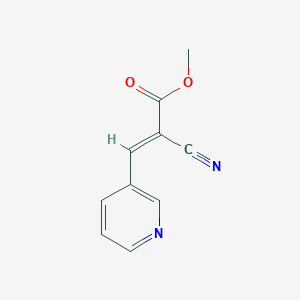
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
